molecular formula C9H21Si B1312306 Triisopropylsilane CAS No. 6485-79-6

Triisopropylsilane

Cat. No.: B1312306
CAS No.: 6485-79-6
M. Wt: 157.35 g/mol
InChI Key: ZGYICYBLPGRURT-UHFFFAOYSA-N
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Description

Triisopropylsilane is an organosilicon compound with the chemical formula

(C3H7)3SiH\text{(C}_3\text{H}_7\text{)}_3\text{SiH}(C3​H7​)3​SiH

. It is a colorless liquid known for its use as a reducing agent and a scavenger in organic synthesis, particularly in peptide synthesis. The compound is valued for its ability to donate hydride ions under acidic conditions, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropylsilane can be synthesized through a two-step process involving the reaction of magnesium with 2-chloropropane to form isopropylmagnesium chloride. This intermediate is then reacted with trichlorosilane in the presence of a weakly polar solvent at low temperatures to yield this compound. The reaction conditions are carefully controlled to minimize side reactions and impurities .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and optimized reaction conditions ensures the production of this compound with high purity, often exceeding 99%. The final product is typically purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Triisopropylsilane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Triisopropylsilane exerts its effects primarily through hydride transfer. In acidic conditions, it donates a hydride ion to carbocations, neutralizing them and preventing unwanted side reactions. This hydride transfer mechanism is crucial in its role as a reducing agent and scavenger .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triisopropylsilane is unique due to its balance of steric bulk and reactivity. The isopropyl groups provide sufficient steric hindrance to enhance selectivity in reactions without significantly reducing its reactivity. This makes it particularly useful in peptide synthesis and other applications where selective reduction is required .

Properties

InChI

InChI=1S/C9H21Si/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYICYBLPGRURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90983439
Record name Tri(propan-2-yl)silane
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Molecular Weight

157.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a mild odor; [Alfa Aesar MSDS]
Record name Triisopropylsilane
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CAS No.

6485-79-6
Record name Tri(propan-2-yl)silane
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Record name Silane, tris(1-methylethyl)
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Record name Triisopropylsilane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triisopropylsilane
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Triisopropylsilane
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Triisopropylsilane
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Triisopropylsilane
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Customer
Q & A

Q1: What is the molecular formula and weight of Triisopropylsilane?

A1: this compound is represented by the molecular formula C9H22Si and has a molecular weight of 158.37 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, various spectroscopic techniques have been used to characterize this compound. These include nuclear magnetic resonance (NMR) spectroscopy, both in solution and solid state [, ], and infrared (IR) spectroscopy. []

Q3: Can this compound participate in hydrosilylation reactions?

A3: Yes, this compound is a common reagent in platinum-catalyzed hydrosilylation reactions. It reacts with enones to form triisopropylsilyl enol ethers. [] This reaction exhibits regioselectivity, favoring the formation of the enol ether over the ketone.

Q4: How does this compound contribute to the synthesis of polyynes?

A4: In polyyne synthesis, this compound serves as a protecting group for the alkyne functionality. It can be selectively removed and replaced with a bromine atom, enabling further coupling reactions to extend the polyyne chain. []

Q5: What is the role of this compound in Knorr Cyclization reactions?

A5: this compound has been identified as a crucial additive in double Knorr cyclizations used to synthesize diazaquinomycins H and J. It prevents undesired isomerization reactions, ensuring the formation of the desired products in high purity. []

Q6: Are there any specific examples of metal-catalyzed reactions involving this compound?

A6: Absolutely! this compound plays a crucial role in various metal-catalyzed reactions:

  • Gold Catalysis: In the presence of gold catalysts, this compound participates in cyclization reactions of (ortho-alkynylphenylthio)silanes, leading to the formation of 3-silylbenzo[b]thiophenes. []
  • Nickel Catalysis: this compound facilitates the nickel-catalyzed hydrodefluorodimerization of vinylidene difluoride (VF2), producing 2,4,4-trifluoro-1-butene, a valuable hydrofluoroolefin (HFO) used in refrigerants and foam-blowing agents. []
  • Palladium Catalysis: this compound acts as a reagent in palladium-catalyzed alkynylation reactions. For instance, it enables the C(sp2)-H alkynylation of biaryl-2-amines, leading to the formation of mono- and di-alkynylated products with remarkable regioselectivity. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, computational chemistry plays a significant role in understanding the behavior of this compound:

  • Conformational Analysis: Molecular mechanics calculations have been employed to investigate the conformational preferences of this compound and its derivatives in solution. [, ] These studies provide insights into the dynamic processes and restricted rotations within the molecule.
  • Surface Coverage Studies: Computational studies have examined the packing of various bonded-phase ligands, including this compound, on silica surfaces. These simulations provide valuable information regarding the surface coverage and structure of chromatographic stationary phases. []

Q8: How do structural modifications of this compound affect its reactivity?

A8: Studies have shown that the steric bulk of the substituents on silicon significantly impacts the reactivity of this compound. For instance, in rhodium-catalyzed dehydrogenative silylation reactions, using this compound as the hydrosilane resulted in exclusive formation of the dehydrogenative silylation product, whereas less bulky hydrosilanes yielded a mixture of products. [] This highlights the influence of steric hindrance on reaction selectivity.

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